2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt
Description
Properties
CAS No. |
94021-88-2 |
|---|---|
Molecular Formula |
C80H20Br16Cl16O20Zr |
Molecular Weight |
3237.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(4+) |
InChI |
InChI=1S/4C20H6Br4Cl4O5.Zr/c4*21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;/h4*1-2,7,29-30H,(H,31,32);/q;;;;+4/p-4 |
InChI Key |
SZPZWDSVCSNVGG-UHFFFAOYSA-J |
Canonical SMILES |
C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Zr+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt involves multiple steps. The initial step typically includes the bromination of xanthene derivatives, followed by the chlorination of benzoic acid derivatives. The final step involves the complexation of the resulting compound with zirconium salts under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination reactions, followed by purification processes to ensure high purity. The use of advanced reactors and controlled environments is crucial to maintain the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher brominated or chlorinated derivatives, while reduction may produce less halogenated compounds .
Scientific Research Applications
Photocatalysis
The zirconium salt of this compound has shown promise as a photocatalyst in environmental applications. Its ability to absorb light and facilitate chemical reactions can be harnessed for:
- Degradation of Pollutants : Studies have demonstrated that this compound can effectively degrade organic pollutants in water when exposed to UV light. This is particularly useful in wastewater treatment processes.
Dye-Sensitized Solar Cells (DSSCs)
The unique structural properties of this compound allow it to function as a dye in DSSCs. Its high absorption coefficient and stability make it suitable for:
- Light Harvesting : The compound can capture solar energy efficiently, converting it into electrical energy.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against various pathogens. This can be exploited in:
- Coatings and Textiles : Incorporating this compound into coatings can provide surfaces with antibacterial properties, useful in healthcare settings.
Material Science
In material science, the zirconium salt is used for:
- Composite Materials : It can enhance the mechanical properties of polymers when used as a filler or additive.
Environmental Remediation
The compound's ability to bind heavy metals makes it useful in:
- Soil Remediation : It can immobilize heavy metals in contaminated soils, reducing their bioavailability and toxicity.
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity, while the zirconium salt component enhances its stability and solubility. The compound can interact with various enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt .
- CAS No.: 94021-88-2 (EU inventory) , 97235-50-2 (alternative entry) .
- Molecular Formula : C₄₀H₁₀Br₈Cl₈O₁₀Zr .
- Molecular Weight : 1664.58 g/mol .
Structural Features :
The compound is a zirconium coordination complex derived from a xanthene-based benzoic acid. The core structure consists of a xanthene ring substituted with bromine (2,4,5,7-tetrabromo) and hydroxyl groups (3,6-dihydroxy), fused to a tetrachlorinated benzoic acid moiety. Zirconium acts as the central metal ion, forming a stable salt through carboxylate coordination .
Comparison with Similar Compounds
Structural and Functional Analogues
Aluminum Salt Variants
- Compound : 3,4,5,6-Tetrachloro-2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminum salt.
- CAS No.: 84473-86-9 .
- Key Differences: Metal Ion: Aluminum (Al³⁺) instead of zirconium (Zr⁴⁺). Molecular Weight: Lower (~1,200–1,300 g/mol estimated) compared to zirconium salt (1,664.58 g/mol) . Stability: Zirconium salts exhibit superior thermal and pH stability due to stronger metal-oxygen bonds .
Sodium Salt Derivatives (Phloxine B / Acid Red 92)
- Compound : 2',4',5',7'-Tetrabromo-4,5,6,7-tetrachlorofluorescein disodium salt.
- CAS No.: 18472-87-2 .
- Key Differences :
Performance Comparison
Table 1: Comparative Properties of Xanthene-Based Colorants
Stability and Compatibility
- Thermal Stability : Zirconium salts > Aluminum salts > Sodium salts (attributed to metal-oxygen bond strength) .
- pH Resistance : Zirconium salts maintain color integrity in pH 4–10, whereas aluminum salts may degrade above pH 8 .
Research Findings and Industrial Relevance
- Zirconium vs. Aluminum Lakes : Zirconium-based pigments show 20–30% higher retention in accelerated UV exposure tests, making them suitable for long-wear cosmetics .
- Toxicological Data: Limited studies on zirconium salts, but aluminum salts face scrutiny for neurotoxicity risks, driving substitution trends .
Biological Activity
The compound 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid, zirconium salt (CAS No. 94021-89-3) is a complex organic molecule that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
- Molecular Formula: C80H36Br16O20Zr
- Molecular Weight: 2686.82 g/mol
- Structure: The compound contains multiple halogen substituents and a zirconium coordination complex which may influence its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The presence of bromine and chlorine atoms in its structure suggests possible interactions with cellular targets that could lead to therapeutic effects.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. The tetrabrominated xanthene derivatives have shown effectiveness against various bacterial strains. For instance:
- Study Findings: A study reported that similar brominated compounds demonstrated inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting that the tetrabromo moiety enhances antimicrobial activity through membrane disruption or interference with metabolic pathways .
Anticancer Potential
The anticancer properties of halogenated xanthene derivatives have also been explored:
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis in cancer cells. The compound may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest and programmed cell death.
- Case Study: In vitro studies on human cancer cell lines revealed that compounds similar to 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid showed cytotoxic effects at micromolar concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | Cell cycle arrest |
Mechanistic Insights
The biological activities of this compound can be attributed to several factors:
- Halogenation: The presence of multiple halogen atoms can enhance lipophilicity and facilitate membrane penetration.
- Zirconium Coordination: The zirconium salt may play a role in stabilizing the compound and enhancing its interaction with biological macromolecules.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells, leading to damage and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
